molecular formula C18H12ClF3N2S B12264782 2-[(2-Chlorobenzyl)sulfanyl]-4-phenyl-6-(trifluoromethyl)pyrimidine

2-[(2-Chlorobenzyl)sulfanyl]-4-phenyl-6-(trifluoromethyl)pyrimidine

Cat. No.: B12264782
M. Wt: 380.8 g/mol
InChI Key: BLWXZMKHPLEBGQ-UHFFFAOYSA-N
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Description

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDINE is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a trifluoromethyl group at the 6-position, a phenyl group at the 4-position, and a chlorophenylmethylsulfanyl group at the 2-position of the pyrimidine ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDINE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and guanidine derivatives.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions.

    Substitution Reactions: The phenyl and chlorophenylmethylsulfanyl groups are introduced through nucleophilic substitution reactions using corresponding halides and thiols.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrimidine ring or the phenyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halides, thiols, and other nucleophiles or electrophiles are used under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or reduced derivatives of the original compound.

    Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDINE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

    2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-4-(TRIFLUOROMETHYL)PYRIMIDINE: Similar structure but with a different position of the chlorophenyl group.

    2-THIOPYRIMIDINES: Compounds with a sulfur atom at the 2-position of the pyrimidine ring, exhibiting diverse biological activities.

Uniqueness: 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDINE is unique due to the specific combination of substituents, which imparts distinct chemical properties and potential biological activities. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H12ClF3N2S

Molecular Weight

380.8 g/mol

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-4-phenyl-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C18H12ClF3N2S/c19-14-9-5-4-8-13(14)11-25-17-23-15(12-6-2-1-3-7-12)10-16(24-17)18(20,21)22/h1-10H,11H2

InChI Key

BLWXZMKHPLEBGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)SCC3=CC=CC=C3Cl)C(F)(F)F

Origin of Product

United States

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